molecular formula C55H81N7O15S B14774541 tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

Cat. No.: B14774541
M. Wt: 1112.3 g/mol
InChI Key: IFMIXAJBFNBYMB-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[104004,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate” is a complex organic molecule This compound is notable for its intricate structure, which includes multiple ethoxy groups, a carbamate group, and a unique azatricyclohexadeca structure

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The general synthetic route includes:

    Formation of the azatricyclohexadeca structure: This step involves cyclization reactions that form the core structure.

    Attachment of ethoxy groups: Ethoxy groups are introduced through etherification reactions.

    Formation of the carbamate group: This is typically achieved through the reaction of an amine with tert-butyl chloroformate.

    Final assembly: The various subunits are combined under controlled conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple ethoxy groups makes it susceptible to oxidation, which can be carried out using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic properties, particularly in targeting specific pathways or receptors.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar compounds include other carbamates and azatricyclohexadeca derivatives. Compared to these, the unique combination of functional groups in this compound may confer distinct properties, such as enhanced stability, specific reactivity, or unique biological activity. Some similar compounds include:

  • tert-Butyl carbamate
  • Ethoxy-substituted carbamates
  • Azatricyclohexadeca derivatives

Properties

Molecular Formula

C55H81N7O15S

Molecular Weight

1112.3 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

InChI

InChI=1S/C55H81N7O15S/c1-55(2,3)77-54(68)60-59-49(64)20-24-69-28-32-73-36-38-75-34-30-71-26-22-61(50(65)15-9-8-14-47-52-45(41-78-47)57-53(67)58-52)23-27-72-31-35-76-39-37-74-33-29-70-25-21-56-48(63)18-19-51(66)62-40-44-12-5-4-10-42(44)16-17-43-11-6-7-13-46(43)62/h4-7,10-13,45,47,52H,8-9,14-15,18-41H2,1-3H3,(H,56,63)(H,59,64)(H,60,68)(H2,57,58,67)

InChI Key

IFMIXAJBFNBYMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)C(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

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